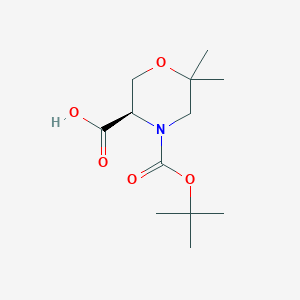

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Beschreibung

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid (CAS 1263077-92-4) is a chiral morpholine derivative with a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.299 g/mol . The compound features a morpholine ring substituted with two methyl groups at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. The carboxylic acid moiety at the 3-position adopts the (R)-configuration, a critical feature influencing its stereochemical interactions in synthetic and biological contexts. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in peptide and protease inhibitor development, where its Boc group offers reversible protection for amines under acidic conditions .

Eigenschaften

IUPAC Name |

(3R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEZKWUAXIQWAS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, under acidic or basic conditions.

Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents like methyl iodide or dimethyl sulfate.

Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of ®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced by other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and bases for substitution reactions.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, aldehydes.

Substitution: Derivatives with different protecting groups or functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Pharmaceutical Development

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is noted for its potential in the development of pharmaceuticals due to its unique structural features. Its derivatives have shown promise as enzyme inhibitors, which are vital in treating various diseases. The compound's ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases, particularly in oncology and infectious diseases.

2. Neuropharmacology

Research indicates that this compound may play a role in neuropharmacology, particularly in the treatment of neurological disorders. Its derivatives have been studied for their effects on neurotransmitter systems and neuroprotective properties. For instance, compounds derived from this structure have demonstrated activity against neurodegenerative conditions by influencing synaptic transmission and neuronal survival.

Enzyme Inhibition Studies

1. Mechanism of Action

this compound has been investigated for its binding affinity to various enzymes. Studies have utilized techniques such as surface plasmon resonance and isothermal titration calorimetry to determine the interaction dynamics between this compound and target enzymes. The results indicate that modifications to the compound can significantly enhance its inhibitory potency against specific enzymes involved in disease pathways.

2. Case Studies

Several case studies highlight the effectiveness of this compound derivatives as enzyme inhibitors:

- Study A : A derivative was tested against proteases linked to cancer progression, demonstrating a significant reduction in enzymatic activity.

- Study B : Another derivative showed promising results in inhibiting enzymes involved in malaria pathogenesis, suggesting potential use in antimalarial therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid | Enantiomer of (R)-4-Boc variant | Different biological activity profile |

| 4-Methylmorpholine-3-carboxylic acid | Lacks Boc protecting group | More reactive due to unprotected amine |

| 2-Methylmorpholine | Simplified structure without carboxylic acid | Used primarily as a solvent or reagent |

| 4-(Aminomethyl)morpholine | Contains an amine side chain | Potentially more active in certain biological contexts |

The structural uniqueness of this compound compared to its derivatives enhances its stability and reactivity, making it particularly valuable in synthetic organic chemistry and pharmaceutical applications .

Wirkmechanismus

The mechanism of action of ®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid depends on its application. In medicinal chemistry, it often acts as a prodrug or intermediate, undergoing metabolic transformations to yield active compounds. The molecular targets and pathways involved vary based on the specific drug or biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic Acid

The (S)-enantiomer (Ref: 10-F048573) shares identical molecular formula (C₁₂H₂₁NO₅) and weight (259.299 g/mol) with the (R)-form but differs in stereochemistry at the 3-position. Enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in target binding. For example, in receptor-ligand interactions, the (S)-form may display reduced affinity compared to the (R)-form, as observed in protease inhibition studies .

Key Differences:

| Property | (R)-Form | (S)-Form |

|---|---|---|

| Stereochemistry | R-configuration | S-configuration |

| Biological Activity | High target affinity | Potentially reduced |

| Availability | Commercial (TRC-B648505) | Limited (Inquiry-based) |

Functional Group Variation: (R)-4-((Benzyloxy)carbonyl)-6,6-Dimethylmorpholine-3-carboxylic Acid

This derivative (CAS 1263077-96-8) replaces the Boc group with a benzyloxycarbonyl (Cbz) protecting group. The molecular formula becomes C₁₅H₁₉NO₅, with a higher molecular weight (293.32 g/mol) due to the benzyl substituent. Unlike the acid-labile Boc group, the Cbz group requires hydrogenolysis for deprotection, limiting its utility in hydrogen-sensitive reactions. Notably, this compound has been discontinued commercially, highlighting challenges in sourcing .

Key Differences:

Simplified Derivatives: (S)-6,6-Dimethyl-morpholine-3-carboxylic Acid Hydrochloride

This compound (CAS 1313277-24-5) lacks the Boc group and exists as a hydrochloride salt (C₇H₁₄ClNO₃, MW 195.64 g/mol). However, the simplified structure may limit its utility in multi-step syntheses requiring orthogonal protection strategies. Purity is ≥98%, and its hydrochloride form improves shelf stability .

Key Differences:

Data Table: Comparative Overview

Biologische Aktivität

(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a chiral compound characterized by a morpholine ring substituted with two methyl groups and a carboxylic acid group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

- Molecular Formula : C₁₂H₂₁NO₅

- Molecular Weight : 241.31 g/mol

- Structure : The compound features a morpholine ring with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom, enhancing its stability and reactivity in biological systems.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The carboxylic acid group can engage in hydrogen bonding and ionic interactions, influencing the compound's reactivity and binding affinity to various biological targets.

- The morpholine ring may provide structural rigidity, allowing for specific interactions with receptors or enzymes, potentially modulating their activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of morpholine derivatives, including this compound. For instance, the compound has shown activity against various mycobacterial strains.

| Microorganism | MIC (μM) |

|---|---|

| Mycobacterium abscessus | 6.25 - 12.5 |

| Mycobacterium tuberculosis | 8 - 16 |

These findings suggest that the compound may serve as a lead structure for developing new antimycobacterial agents .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Results indicated no significant cytotoxicity at concentrations up to 100 μM, suggesting a favorable safety profile for potential therapeutic applications .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to various diseases. For example:

- Acetylcholinesterase (AChE) Inhibition : Some derivatives of morpholine compounds have been reported to exhibit AChE inhibitory activity, which is significant in the context of Alzheimer's disease treatment .

Study on Morpholine Derivatives

A study focused on synthesizing and characterizing various morpholine derivatives, including this compound, revealed promising results in terms of biological activity. The derivatives were tested for their efficacy against different bacterial strains and showed varying degrees of activity .

Research on Synthesis and Biological Activity

Research highlighted the synthesis pathways leading to this compound and its derivatives. The study emphasized the importance of chiral purity in enhancing biological activity and minimizing side effects .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic acid, and how can stereochemical integrity be preserved?

- Methodological Answer : Synthesis typically involves multi-step processes:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the morpholine nitrogen using Boc anhydride under basic conditions (e.g., triethylamine in THF) .

Morpholine Ring Formation : Cyclize intermediates via nucleophilic substitution or condensation reactions, ensuring steric control to maintain the (R)-configuration .

Carboxylic Acid Activation : Protect the carboxylic acid during synthesis (e.g., as a methyl ester) to prevent unwanted side reactions, followed by deprotection using LiOH or TFA .

- Key Challenge : Avoid racemization during acidic/basic steps by using low-temperature conditions (0–5°C) and short reaction times. Confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How should researchers characterize this compound’s purity and structural identity?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >98% purity .

- Structural Confirmation :

- NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm in H NMR) and morpholine ring protons (δ 3.2–4.0 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 260.3 (calculated: 259.299) .

- Chirality : Validate via optical rotation ([α] in methanol) and compare with literature values .

Advanced Research Questions

Q. How does the Boc group influence the compound’s stability under varying pH conditions, and what are the implications for drug delivery systems?

- Methodological Answer :

- pH-Dependent Stability : The Boc group is labile under acidic conditions (e.g., TFA or HCl/dioxane) but stable in neutral/basic environments. Test degradation kinetics via accelerated stability studies (e.g., 37°C in buffers pH 2–9) .

- Implications : The Boc moiety can act as a pH-sensitive prodrug linker. For example, in tumor microenvironments (pH 6.5–7.0), controlled deprotection enables targeted release of active morpholine derivatives .

Q. What strategies resolve contradictions in reported biological activity data for morpholine-3-carboxylic acid derivatives?

- Methodological Answer :

- Data Discrepancy Analysis :

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify confounding variables across studies .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG 400 mixtures (≤10% DMSO) to enhance aqueous solubility without toxicity .

- Prodrug Derivatization : Convert the carboxylic acid to a methyl ester or amide for improved bioavailability, followed by enzymatic reconversion in plasma .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance circulation time and tissue penetration .

Contradiction Analysis & Experimental Design

Q. Conflicting reports exist on the compound’s reactivity in Pd-catalyzed cross-coupling reactions. How should researchers design experiments to address this?

- Methodological Answer :

- Hypothesis Testing : Contradictions may arise from competing coordination of the morpholine oxygen with Pd catalysts. Design experiments:

Ligand Screening : Test Pd(PPh), Pd(dppf)Cl, and XPhos ligands to modulate reactivity .

Kinetic Monitoring : Use in situ IR spectroscopy to track reaction progress and identify intermediates.

- Outcome : If ligand choice resolves inconsistencies, publish a reactivity matrix for future synthetic workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.